molecular formula C10H12N2O3 B11171566 Ethyl 2-((4-methylpyridin-2-yl)amino)-2-oxoacetate CAS No. 349119-54-6

Ethyl 2-((4-methylpyridin-2-yl)amino)-2-oxoacetate

Cat. No.: B11171566
CAS No.: 349119-54-6
M. Wt: 208.21 g/mol
InChI Key: VXWZHJJSURJJGJ-UHFFFAOYSA-N
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Description

Ethyl 2-((4-methylpyridin-2-yl)amino)-2-oxoacetate is a pyridine-based α-ketoester derivative characterized by a 4-methyl-substituted pyridine ring linked via an amino-oxoacetate backbone. Structurally, it comprises an ethyl ester group, a central oxoacetate moiety, and a 4-methylpyridin-2-ylamine substituent. This compound is synthesized through nucleophilic substitution reactions, typically involving ethyl chlorooxoacetate and a substituted amine, as observed in analogous syntheses of related α-ketoesters (e.g., ethyl 2-((3-bromophenyl)amino)-2-oxoacetate) .

The compound serves as a key intermediate in pharmaceutical and agrochemical research, particularly in the development of kinase inhibitors and anticoagulants . Its pyridine ring enhances electronic interactions in biological systems, while the methyl group at the 4-position may modulate lipophilicity and metabolic stability .

Properties

CAS No.

349119-54-6

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

ethyl 2-[(4-methylpyridin-2-yl)amino]-2-oxoacetate

InChI

InChI=1S/C10H12N2O3/c1-3-15-10(14)9(13)12-8-6-7(2)4-5-11-8/h4-6H,3H2,1-2H3,(H,11,12,13)

InChI Key

VXWZHJJSURJJGJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC1=NC=CC(=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((4-methylpyridin-2-yl)amino)-2-oxoacetate typically involves the reaction of 4-methylpyridin-2-amine with ethyl oxalyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of automated purification systems can streamline the production and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((4-methylpyridin-2-yl)amino)-2-oxoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced amine derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Drug Development:
The compound has been investigated for its potential as an enzyme inhibitor and ligand in biochemical assays. It is particularly noted for its role in synthesizing various bioactive compounds targeting cancer and infectious diseases. For instance, derivatives of this compound have shown promising anti-inflammatory and anticancer activities in preclinical studies.

Mechanism of Action:
The mechanism of action involves the compound's interaction with specific molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or allosteric site, modulating biochemical pathways involved in disease progression.

Case Studies

  • Anticancer Activity: A study demonstrated that derivatives of Ethyl 2-((4-methylpyridin-2-yl)amino)-2-oxoacetate exhibited selective cytotoxicity against human cancer cell lines while sparing normal cells. The structure-activity relationship revealed that modifications to the pyridine ring significantly impacted biological activity .
CompoundEC50 (μM)Target
Derivative A15Cancer Cell Line
Derivative B25Enzyme Inhibition

Biological Research

Enzyme Inhibition Studies:
Research indicates that this compound can act as a potent inhibitor for specific enzymes involved in metabolic pathways. For example, it has been explored as a potential inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism.

Biochemical Assays:
The compound is utilized in various biochemical assays to study enzyme mechanisms and interactions with cellular receptors. Its ability to selectively inhibit certain pathways makes it a valuable tool for understanding drug action and metabolism.

Industrial Applications

Chemical Synthesis:
this compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Material Development:
In industrial settings, the compound is explored for developing novel materials and chemical intermediates used in agrochemicals, dyes, and pigments. Its reactivity profile allows for the creation of diverse chemical products that meet specific industrial needs.

Mechanism of Action

The mechanism of action of Ethyl 2-((4-methylpyridin-2-yl)amino)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby modulating the biochemical pathways involved. Additionally, its interaction with cellular receptors can trigger signaling cascades that lead to various biological effects .

Comparison with Similar Compounds

Aromatic Substituent Variations

  • Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate (CAS 18522-99-1): Replaces the pyridine ring with a 4-methoxyphenyl group. The methoxy group increases electron density on the aromatic ring, enhancing resonance stabilization but reducing lipophilicity compared to the 4-methylpyridine variant . Used as a pharmaceutical intermediate, similar to the target compound .
  • Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride (CAS 1243308-37-3): Features a chlorine atom at the pyridine 5-position. Higher polarity and lower metabolic stability than the 4-methyl derivative .
  • Ethyl 2-((3-bromophenyl)amino)-2-oxoacetate: Substitutes pyridine with a brominated phenyl group. Demonstrates significant anticancer activity (IC50: 0.090–0.650 μM against multiple cancer cell lines), attributed to bromine’s steric and electronic effects .

Heterocyclic Variations

  • Ethyl 2-oxo-2-(pyridin-2-ylmethylamino)acetate (CAS 103151-23-1): Incorporates a pyridin-2-ylmethylamine group instead of pyridin-2-ylamine.
  • Ethyl 2-(1-methylindol-3-yl)-2-oxoacetate :

    • Replaces pyridine with an indole ring.
    • Exhibits enhanced π-π stacking interactions in receptor binding, as seen in glycogen synthase kinase-3 (GSK-3) inhibitors .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Solubility Stability Key Applications
Ethyl 2-((4-methylpyridin-2-yl)amino)-2-oxoacetate C10H12N2O3 208.22 g/mol Moderate in DCM/EtOAc Stable at RT Kinase inhibitors, intermediates
Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate C11H13NO4 223.23 g/mol High in polar solvents Hygroscopic Pharma intermediates
Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate C9H10ClN2O3 242.65 g/mol Low in water Hydrolyzes under acidic conditions Anticoagulant synthesis
Ethyl 2-((3-bromophenyl)amino)-2-oxoacetate C10H10BrNO3 272.10 g/mol Moderate in EtOAc Light-sensitive Anticancer agents

Biological Activity

Ethyl 2-((4-methylpyridin-2-yl)amino)-2-oxoacetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an amino group and an ethyl ester moiety, which contributes to its biological activity. The structural formula can be represented as follows:

Ethyl 2 4 methylpyridin 2 yl amino 2 oxoacetate\text{Ethyl 2 4 methylpyridin 2 yl amino 2 oxoacetate}

Anticoagulant Activity

Research has demonstrated that derivatives of this compound can inhibit activated blood coagulation factor X (FXa), suggesting potential applications in treating thromboembolic disorders. The inhibition of FXa is crucial for developing anticoagulants that can be administered orally with minimal side effects, allowing for effective management of conditions like myocardial infarction and deep vein thrombosis .

Antitumor Activity

Studies have indicated that similar compounds exhibit antitumor properties by inducing apoptosis in cancer cells. For instance, the compound's structural analogs have been tested against various cancer cell lines, demonstrating significant cytotoxic effects through mechanisms such as pyrimidine depletion, which halts cell cycle progression .

Synthesis and Evaluation

A comprehensive study synthesized several derivatives of this compound and evaluated their biological activities. The synthesis involved standard organic reactions, leading to compounds that were tested for their efficacy against different biological targets.

CompoundBiological ActivityReference
Compound AFXa Inhibition
Compound BAntitumor Activity
Compound CAntimicrobial Effects

Case Study: FXa Inhibition

In a specific case study, a derivative of this compound was found to exhibit potent FXa inhibitory activity. This study utilized in vitro assays to determine the IC50 values, revealing that the compound effectively reduces thrombin generation in human plasma models.

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